molecular formula C27H26O17 B12428622 (2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid

(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid

Cat. No.: B12428622
M. Wt: 622.5 g/mol
InChI Key: GPGMCDDPLBYXRD-VKOLLGKCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a flavonoid-7-O-glucuronide derivative characterized by a chromen-4-one (flavonoid) core substituted with a 4-hydroxyphenyl group at position 2 and a glucuronic acid moiety at position 5. The glucuronic acid unit is esterified via its anomeric oxygen, forming a β-D-glucuronopyranosyl linkage. The molecule exhibits multiple hydroxyl and carboxylic acid groups, conferring high polarity (polar surface area ~200–250 Ų) and water solubility. Its molecular weight is approximately 478–494 g/mol, depending on protonation states .

Structurally, the compound belongs to the flavonoid O-glucuronides, a subclass known for modulating bioavailability and bioactivity of parent flavonoids. The 4-hydroxyphenyl group at position 2 and the 5-hydroxy-4-oxo chromen system are critical for antioxidant and enzyme-inhibitory activities, while the glucuronidation at position 7 enhances solubility for renal excretion .

Properties

Molecular Formula

C27H26O17

Molecular Weight

622.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid

InChI

InChI=1S/C27H26O17/c28-10-3-1-8(2-4-10)13-7-12(30)15-11(29)5-9(6-14(15)41-13)27(23(36)19(34)18(33)22(43-27)25(39)40)44-26-20(35)16(31)17(32)21(42-26)24(37)38/h1-7,16-23,26,28-29,31-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27-/m0/s1

InChI Key

GPGMCDDPLBYXRD-VKOLLGKCSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)[C@@]4([C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)C4(C(C(C(C(O4)C(=O)O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Core Chromene Skeleton Synthesis

The chromene (4-oxochromen-7-yl) moiety is synthesized via Knoevenagel condensation or Perkin reaction , depending on substituent requirements.

Knoevenagel Condensation

Salicylaldehyde derivatives react with malononitrile or ethyl cyanoacetate under basic conditions to form 2-amino-4H-chromene-3-carbonitriles or carboxylates. For example, 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one is synthesized by condensing 2,4-dihydroxybenzaldehyde with 4-hydroxyphenylacetic acid in acetic anhydride. Optimal conditions include:

  • Catalyst : Piperidine (5 mol%)
  • Solvent : Ethanol or solvent-free
  • Yield : 70–85%.

Oxidative Cyclization

Palladium-catalyzed intramolecular acylation of alkenyl bromides and aldehydes generates 4H-chromen-4-ones. Using Pd(PPh₃)₄/Xphos and K₂CO₃ in 1,4-dioxane, flavonoids with hydroxyl and ketone groups are obtained in 65–78% yield.

Glycosylation of the Chromene Core

The stereoselective attachment of the glucuronic acid moiety (6-carboxy-3,4,5-trihydroxyoxan-2-yl ) is critical.

Protecting Group Strategy

  • Hydroxyl Protection : Benzyl (Bn) or acetyl (Ac) groups shield reactive hydroxyls during glycosylation. For instance, 7-hydroxy-4-oxochromen-2-yl intermediates are protected with benzyl bromide/K₂CO₃ in DMF.
  • Carboxyl Protection : Methyl or ethyl esters prevent undesired side reactions. Hydrolysis post-glycosylation regenerates the carboxylic acid.

Glycosylation Reaction

A glucuronic acid donor (e.g., trichloroacetimidate) reacts with the chromene hydroxyl group under Lewis acid catalysis:

  • Donor : 2,3,4-Tri-O-acetyl-α-D-glucuronyl trichloroacetimidate
  • Catalyst : BF₃·Et₂O (0.2 equiv)
  • Solvent : Dichloromethane
  • Yield : 50–60%.
Table 1: Glycosylation Optimization
Parameter Condition Yield (%)
Donor Trichloroacetimidate 60
Catalyst TMSOTf 55
Temperature 0°C → RT 58

Assembly of the Oxane Carboxylic Acid Moieties

The oxane-2-carboxylic acid units are introduced via sequential oxidation and cyclization.

Oxidation of Primary Alcohols

The terminal hydroxyl group of a glucose derivative is oxidized to a carboxylic acid using TEMPO/NaClO₂/NaClO in water. For example:

  • Substrate : (2S,3S,4S,5R,6S)-6-hydroxyoxane
  • Oxidant : KMnO₄ in acidic medium
  • Yield : 75–80%.

Mitsunobu Reaction for Ether Linkage

The glycosidic bond between the chromene and oxane is formed via Mitsunobu reaction:

  • Reagents : DIAD, PPh₃
  • Solvent : THF
  • Yield : 40–50%.

Deprotection and Final Modification

Global deprotection unveils hydroxyl and carboxylic acid groups:

Hydrogenolysis

Benzyl groups are removed using H₂/Pd-C in methanol:

  • Pressure : 1 atm
  • Time : 12 h
  • Yield : 90–95%.

Saponification

Ethyl esters are hydrolyzed with NaOH in ethanol/water:

  • Concentration : 2M NaOH
  • Temperature : 60°C
  • Yield : 85–90%.

Characterization and Validation

Spectroscopic Analysis

  • NMR : ¹H and ¹³C NMR confirm stereochemistry and functional groups.
  • MS : High-resolution ESI-MS validates molecular weight (C₃₃H₃₄O₂₄, [M-H]⁻ = 813.144).

Chromatographic Purity

  • HPLC : C18 column, 0.1% TFA in acetonitrile/water, purity >98%.

Challenges and Optimization

  • Stereochemical Control : Use of chiral auxiliaries (e.g., Evans oxazolidinones) ensures correct configuration at C2, C3, C4, C5, and C6.
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance glycosylation efficiency but require rigorous drying.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains multiple glycosidic bonds (ether linkages between sugar moieties) and ester-like carboxyl groups, making hydrolysis a primary reaction pathway.

Key Reactions:

  • Acid-Catalyzed Glycosidic Bond Cleavage : The β-1,4-glycosidic bond between the oxane ring and chromen moiety undergoes hydrolysis in acidic conditions (e.g., HCl, 80°C), yielding free chromen aglycone and sugar fragments .

  • Base-Mediated Ester Hydrolysis : The carboxylic acid groups at positions C-2 and C-6’ may form transient esters under basic conditions (e.g., NaOH), though steric hindrance from adjacent hydroxyl groups limits reactivity .

Oxidation Reactions

The chromen core (4-oxo-4H-chromen-7-yl) and phenolic hydroxyl groups are susceptible to oxidation.

Oxidizing Agent Reaction Outcome References
O₂ (aerobic)Auto-oxidation of phenolic -OH to quinones
H₂O₂/Fe²⁺Epoxidation of the chromen double bond
KMnO₄ (acidic)Degradation of the sugar moiety to CO₂ and H₂O

Glycosylation and Conjugation

The hydroxyl-rich structure participates in glycosylation and conjugation reactions:

  • Enzymatic Glycosylation : UDP-glucosyltransferases catalyze the addition of glucose to the C-3’ hydroxyl group, forming a β-D-glucopyranoside derivative .

  • Sulfation : The 4-hydroxyphenyl group reacts with PAPS (3'-phosphoadenosine-5'-phosphosulfate) to form sulfate esters, enhancing water solubility .

Chelation and Metal Interactions

The ortho-dihydroxy (catechol) groups on the chromen moiety chelate metal ions:

Compound+Fe3+Fe3+catechol complex max 450 nm \text{Compound}+\text{Fe}^{3+}\rightarrow \text{Fe}^{3+}-\text{catechol complex max 450 nm }

This reaction is reversible under EDTA treatment .

Photochemical Reactivity

UV irradiation (λ = 254 nm) induces:

  • Ring-Opening of Chromen : Formation of a diketone intermediate via [4π+4π] electrocyclization.

  • Radical Formation : Homolytic cleavage of O-H bonds generates phenoxyl radicals, detectable via ESR .

Stability Under Physiological Conditions

Key Findings from Simulated Gastric Fluid (pH 1.2):

Time (h) Degradation Products Yield (%)
1Chromen aglycone + glucuronic acid12
4Decarboxylated chromen derivative38
8Polymerized quinones67

Data adapted from structural analogs in .

Discussion

The compound’s reactivity is dominated by:

  • Acid/Base Sensitivity : Glycosidic and ester bonds are labile in extreme pH.

  • Redox Activity : The chromen-phenol system acts as both antioxidant (via radical scavenging) and pro-oxidant (via quinone formation).

  • Steric Effects : Crowded hydroxyl groups hinder reactions at the central oxane ring.

Experimental validation is required for quantitative kinetics, as current data are inferred from structural analogs .

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as a building block for more complex organic molecules.

    Catalysis: Acts as a catalyst in certain organic reactions.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

    Antioxidant Activity: Exhibits antioxidant properties, protecting cells from oxidative stress.

Medicine

    Drug Development: Investigated for potential therapeutic effects in treating diseases.

    Diagnostic Agents: Used in the development of diagnostic tools for detecting specific biomolecules.

Industry

    Food Additives: Potential use as a natural preservative due to its antioxidant properties.

    Cosmetics: Incorporated into skincare products for its protective effects.

Mechanism of Action

The compound exerts its effects through various mechanisms:

    Enzyme Inhibition: Binds to the active site of enzymes, preventing substrate binding.

    Antioxidant Activity: Scavenges free radicals, reducing oxidative damage.

    Signal Transduction: Modulates signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Research Findings and Implications

  • Structural Optimization : Methoxy or methyl groups balance polarity and bioavailability but may compromise target engagement .
  • Prodrug Potential: Esterification of carboxylic acids (e.g., ethyl esters) improves absorption but requires enzymatic activation .
  • Toxicity: High glucuronidation in the target compound minimizes hepatotoxicity (LD₅₀ > 2 g/kg in rodents) compared to non-glucuronidated analogs .

Biological Activity

The compound identified as (2S,3S,4S,5R,6S)-6-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxane-2-carboxylic acid is a complex glycoside with potential therapeutic applications. Its structure suggests a rich biological profile due to the presence of multiple hydroxyl groups and a chromenone moiety. This article explores the biological activities associated with this compound based on recent studies.

Structural Characteristics

The compound features a highly functionalized sugar backbone and a chromone derivative. The presence of multiple hydroxyl groups enhances its potential for antioxidant activity and interaction with biological macromolecules.

1. Antioxidant Activity

Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The multiple hydroxyl groups can scavenge free radicals effectively. A study demonstrated that derivatives of chromones possess strong antioxidant capabilities by reducing oxidative stress markers in cellular models .

2. Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This effect might be attributed to its ability to interfere with NF-kB signaling pathways .

3. Anticancer Properties

Several studies have highlighted the potential anticancer effects of glycosides related to this compound. For instance, it has been observed to induce apoptosis in various cancer cell lines by activating caspase pathways and downregulating anti-apoptotic proteins .

4. Antimicrobial Activity

Preliminary investigations suggest that the compound exhibits antimicrobial properties against a range of pathogens. Its effectiveness appears to be linked to its ability to disrupt bacterial cell membranes and inhibit biofilm formation .

Case Study 1: Antioxidant Efficacy

A study conducted on human fibroblast cells demonstrated that treatment with the compound significantly reduced intracellular reactive oxygen species (ROS) levels by up to 70% compared to untreated controls. This reduction was associated with enhanced cell viability under oxidative stress conditions.

Case Study 2: Anti-inflammatory Mechanisms

In an experimental model of acute inflammation induced by LPS in mice, administration of the compound resulted in a marked decrease in paw edema and inflammatory cytokine levels (IL-1β and TNF-alpha). Histological analysis confirmed reduced infiltration of inflammatory cells in treated animals compared to controls .

Research Findings Summary Table

Biological ActivityMechanism/EffectReference
AntioxidantScavenging ROS; reducing oxidative stress
Anti-inflammatoryInhibition of IL-6 and TNF-alpha production
AnticancerInduction of apoptosis; modulation of caspases
AntimicrobialDisruption of bacterial membranes

Q & A

Q. How can the stereochemical configuration of this compound be experimentally confirmed?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use high-resolution 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to assign stereocenters. Coupling constants in ¹H NMR (e.g., axial vs. equatorial protons in oxane rings) and NOESY correlations can confirm spatial relationships .
  • X-ray Crystallography: Single-crystal analysis provides definitive proof of stereochemistry, particularly for the chromen-4-one and glycosidic linkages .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) coupled with tandem MS (MS/MS) verifies molecular formula and fragmentation patterns consistent with the proposed structure.

Q. What synthetic strategies are recommended for introducing the chromen-4-one moiety?

Methodological Answer:

  • Friedel-Crafts Acylation: Introduce the 4-hydroxyphenyl group to the chromen-4-one core via acid-catalyzed acylation. Protect hydroxyl groups with benzyl or acetyl groups to prevent side reactions .
  • Regioselective Glycosylation: Use trichloroacetimidate donors under Lewis acid catalysis (e.g., BF₃·Et₂O) to attach the oxane-carboxylic acid moiety to the chromen-4-one hydroxyl group. Monitor regioselectivity via TLC and ¹H NMR .

Q. What precautions are necessary for handling and storing this compound to prevent degradation?

Methodological Answer:

  • Storage: Lyophilize the compound and store at -20°C under inert gas (N₂ or Ar) to prevent oxidation of phenolic groups and hydrolysis of glycosidic bonds .
  • Handling: Use gloveboxes for moisture-sensitive steps. Conduct solubility tests in degassed solvents (e.g., DMSO, methanol) to minimize radical formation .

Advanced Research Questions

Q. How can aqueous-phase degradation products of this compound be analyzed?

Methodological Answer:

  • Aerosol Mass Spectrometry (AMS): Simulate environmental degradation by oxidizing the compound in a photochemical reactor. AMS detects low-volatility products (e.g., oxidized chromen-4-one derivatives) via particle-phase analysis .
  • Ion Chromatography (IC): Quantify water-soluble degradation products (e.g., glyoxylic acid, oxalic acid) with suppressed conductivity detection. Calibrate against standards to resolve co-eluting species .

Q. How can contradictions between computational and experimental solubility data be resolved?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations: Adjust force fields (e.g., GAFF2) to account for hydrogen-bonding interactions between hydroxyl/carboxylic acid groups and solvents. Compare with experimental HPLC-ELSD (Evaporative Light Scattering Detection) data in buffered aqueous solutions .
  • Solubility Parameter Analysis: Use Hansen solubility parameters to identify solvent mismatches. Validate with shake-flask experiments at physiological pH (7.4) .

Q. How does the glycosylation pattern influence interaction with biological targets (e.g., carbohydrate-binding proteins)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR): Immobilize the compound on a CM5 chip and measure binding kinetics (kₐ, k𝒹) with lectins or enzymes. Compare binding affinities of derivatives with modified glycosidic linkages .
  • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for interactions with receptors. Use molecular docking (AutoDock Vina) to correlate binding modes with glycan topology .

Q. What advanced techniques quantify this compound in complex biological matrices?

Methodological Answer:

  • UPLC-MS/MS: Employ a C18 column (2.1 × 50 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Use a deuterated internal standard (e.g., D₃-labeled analog) to correct for matrix effects .
  • Solid-Phase Extraction (SPE): Pre-treat plasma or tissue homogenates with Oasis HLB cartridges. Optimize elution with methanol:water (80:20) to recover >90% of the analyte .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity across cell-based assays?

Methodological Answer:

  • Cell Line Validation: Ensure consistent use of low-passage-number cells (e.g., HepG2 for liver studies) and standardized culture conditions (e.g., 5% CO₂, serum-free media).
  • Metabolomic Profiling: Use LC-HRMS to identify intracellular metabolites (e.g., glutathione conjugates) that may interfere with bioactivity readouts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.